Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group
Preparation Methods
The synthesis of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the pyridine ring and the phenyl group. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using large-scale reactors and continuous flow processes .
Chemical Reactions Analysis
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases
Scientific Research Applications
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for treating diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring can have comparable chemical properties and reactivity.
Phenyl derivatives: These compounds contain a phenyl group and may exhibit similar aromatic characteristics
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties.
Biological Activity
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₈H₃₁N₃O
- Molecular Weight : 295.47 g/mol
The structure features multiple functional groups that contribute to its biological activity, particularly the pyrrolidine and pyridine moieties, which are known for their roles in various pharmacological activities.
Histamine Receptor Interaction
Research indicates that compounds similar to this compound may act as antagonists or inverse agonists at the histamine H3 receptor. This receptor is implicated in several physiological processes, including neurotransmission and appetite regulation. Compounds targeting this receptor have shown potential in treating obesity and other metabolic disorders .
Anticancer Activity
Studies have demonstrated that related compounds exhibit significant anticancer properties. For example, a derivative known as PPTMB has been shown to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism involves activation of the JNK pathway and subsequent induction of apoptosis through mitochondrial signaling pathways . Such findings suggest that this compound may similarly affect cancer cell proliferation.
In Vitro Studies
In vitro assays have reported that derivatives with similar structures can inhibit the proliferation of various cancer cell lines, including prostate cancer cells. The effectiveness is often measured by IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, PPTMB displayed a potency approximately tenfold greater against cancer cells compared to normal cells .
Case Studies
A notable case study involved the evaluation of a compound structurally related to this compound in a preclinical model for pancreatic ductal adenocarcinoma (PDAC). The compound showed promising antiproliferative activity with an IC50 value of 9.28 µM, indicating its potential as an effective treatment option .
Summary of Biological Activity
Activity | Mechanism | IC50 Value (µM) | Cell Lines Tested |
---|---|---|---|
Histamine H3 Antagonism | Modulation of neurotransmitter release | - | - |
Anticancer Activity | Disruption of microtubule dynamics leading to apoptosis | 9.28 | Prostate cancer, PDAC |
- | Induction of JNK pathway activation | - | Various human cancer cell lines |
Properties
Molecular Formula |
C20H23N3O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
phenyl-[2-(2-pyrrolidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C20H23N3O/c24-20(16-8-2-1-3-9-16)23-15-7-11-18(23)17-10-6-12-21-19(17)22-13-4-5-14-22/h1-3,6,8-10,12,18H,4-5,7,11,13-15H2 |
InChI Key |
BERSOEWIDDNYKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C3CCCN3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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